4-chlorobut-2-yn-1-amine Hydrochloride
Overview
Description
4-Chlorobut-2-yn-1-amine Hydrochloride is an organic compound with the molecular formula C4H7Cl2N. It is a derivative of 4-chlorobut-2-yne and is classified as an amine. This compound is typically presented as a white crystalline solid and is used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride involves the reaction of 3-sulfanylbenzoic acid with this compound in the presence of N-ethyl-N,N-diisopropylamine (Hunig’s base) in isopropyl alcohol. The reaction is carried out at 120°C for 16 hours, resulting in the formation of 3-(4-aminobut-2-ynylsulfanyl)benzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-yn-1-amine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The triple bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as palladium or platinum can be used in addition reactions involving the triple bond.
Major Products Formed
Substitution Products: Substitution reactions typically yield derivatives where the chlorine atom is replaced by another functional group.
Addition Products: Addition reactions result in the formation of compounds with added functional groups across the triple bond.
Scientific Research Applications
4-Chlorobut-2-yn-1-amine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-amine Hydrochloride involves its reactivity as an amine and its ability to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-chloro-2-butyne Hydrochloride: A closely related compound with similar reactivity and applications.
4-Chlorobut-2-yne: The parent compound from which 4-Chlorobut-2-yn-1-amine Hydrochloride is derived.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
4-Chlorobut-2-yn-1-amine hydrochloride, a compound with the molecular formula C₄H₇Cl₂N and a molecular weight of approximately 140.01 g/mol, is recognized for its significant biological activity and versatility in chemical synthesis. This article delves into its biological properties, mechanisms of action, and applications in research and industry.
This compound is a hydrochloride salt derived from 4-chlorobut-2-yn-1-amine, characterized by its alkyne structure and the presence of both a halogen and an amine group. Its synthesis can be achieved through various methods, including the Stevens Rearrangement, which allows for the formation of new unsaturated amines under mild conditions. This compound serves as a building block for synthesizing enzyme inhibitors and other biologically active molecules .
The biological activity of this compound primarily stems from its reactivity as an amine. It can participate in nucleophilic substitution and addition reactions, which makes it valuable in modifying biomolecules and synthesizing novel compounds. The specific molecular targets depend on the context of its application, particularly in enzyme inhibition .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:
- Metallo-β-lactamases : this compound has been evaluated for its inhibitory effects on VIM-2, a type of metallo-β-lactamase. In enzymatic assays, it demonstrated non-competitive inhibition with a Ki value of approximately 1.5 µM, indicating its potential as a therapeutic agent against antibiotic resistance in bacteria .
Antimicrobial Properties
The compound has shown promising results in antimicrobial activity against resistant strains of E. coli. In studies, it was found to reverse the resistance of VIM-2 expressing E. coli to imipenem, suggesting that it may enhance the efficacy of existing antibiotics when used in combination therapies .
Study on Antimicrobial Efficacy
A study conducted on the efficacy of this compound against bacterial strains demonstrated that it could significantly reduce the minimum inhibitory concentration (MIC) required for imipenem against resistant strains. The results indicated that this compound could be an effective adjunct to existing antibiotic treatments .
Toxicological Assessments
Toxicological evaluations have indicated that while this compound exhibits biological activity, it also poses irritant properties and potential environmental hazards. Long-term exposure studies in animal models have shown dose-dependent increases in organ weights and tumor development in certain tissues, highlighting the need for careful handling and further investigation into its safety profile .
Applications
The unique structure and reactivity profile of this compound make it suitable for various applications:
- Synthesis of Enzyme Inhibitors : It is utilized in developing inhibitors for enzymes such as amine oxidases.
- Biological Research : The compound serves as a tool for modifying biomolecules to study biological pathways.
- Industrial Applications : It is employed in producing specialty chemicals and intermediates for various chemical processes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromobut-2-yn-1-amine | Similar but with bromine instead of chlorine | Different reactivity due to bromine's larger size |
4-Chlorobutylamine | Lacks the triple bond | More straightforward amine properties |
3-Chloroaniline | Contains an aromatic ring | Different reactivity profile due to aromaticity |
The distinct combination of functionalities in this compound provides unique reactivity patterns compared to these structurally similar compounds.
Properties
IUPAC Name |
4-chlorobut-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVTZSFWPLLBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383550 | |
Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-59-6 | |
Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-4-chloro-2-butyne hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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